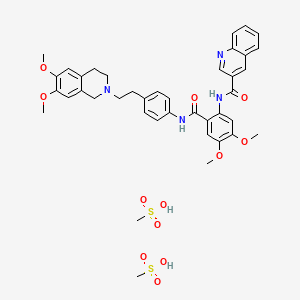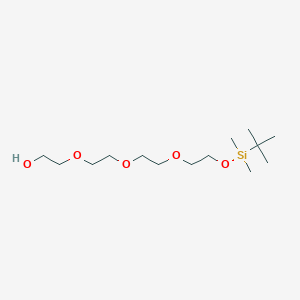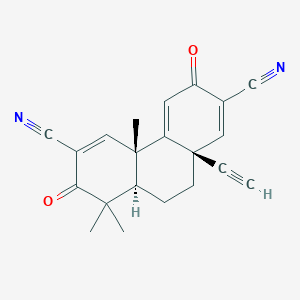
替拉替尼
描述
Telatinib is a member of the class of furopyridazines that is furo[2,3-d]pyridazine substituted by (4-chlorophenyl)amino and [2-(methylcarbamoyl)pyridin-4-yl]methoxy groups at positions 4 and 7, respectively. It is a potent inhibitor of VEGFR2/3, c-Kit and PDGFRalpha. It has a role as an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an apoptosis inducer and an angiogenesis inhibitor. It is a member of monochlorobenzenes, a member of anilines, a furopyridazine, an aromatic ether and a pyridinecarboxamide.
Telatinib is under investigation in clinical trial NCT03817411 (Telatinib in Combination With Capecitabine/ Oxaliplatin in 1st Line Gastric or GEJ Cancer).
科学研究应用
替拉替尼:科学研究应用的综合分析:替拉替尼是一种小分子酪氨酸激酶抑制剂,在科学研究中具有多种潜在应用。以下部分详细介绍了替拉替尼的独特应用:
癌症治疗:血管内皮生长因子抑制
替拉替尼主要用于研究其抑制血管内皮生长因子受体(VEGFR-2/VEGFR-3)的能力,这些受体在肿瘤血管生成中起着重要作用。 研究评估了替拉替尼与卡培他滨和伊立替康等化疗药物联合使用时的安全性,并显示出在治疗多种癌症方面的希望 .
结直肠癌(CRC)联合治疗
研究表明,由于替拉替尼对 VEGFR-2/-3 的生物活性,它可能会增强标准化疗方案在 CRC 患者中的有效性。 正在研究其与其他治疗方法的联合使用,以确定最佳剂量和疗效 .
作用机制
Target of Action
Telatinib is a small-molecule tyrosine kinase inhibitor that primarily targets the vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels, which is essential for tumor growth and metastasis .
Mode of Action
Telatinib inhibits the tyrosine kinase activity of its targets, thereby blocking the signaling pathways that promote angiogenesis . By inhibiting VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, telatinib disrupts the vascularization of tumors, limiting their access to nutrients and oxygen, and thereby inhibiting their growth .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by telatinib affects multiple biochemical pathways. For instance, it blocks the VEGF signaling pathway, leading to a decrease in endothelial cell proliferation, migration, and survival . It also affects the PDGF pathway, which is involved in the regulation of cell growth and division .
生化分析
Biochemical Properties
Telatinib interacts with various enzymes and proteins, particularly those involved in angiogenesis and cellular proliferation . It inhibits VEGFR2, VEGFR3, PDGFα, and c-Kit with IC50 values of 6, 4, 15, and 1 nM, respectively . These interactions are crucial in regulating biochemical reactions related to cell growth and angiogenesis .
Cellular Effects
Telatinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause apoptosis in certain cancer cell lines .
Molecular Mechanism
Telatinib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the ATP-binding sites of VEGFR2, VEGFR3, PDGFα, and c-Kit, inhibiting their tyrosine kinase activity and subsequently blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Telatinib have been observed to change over time . It has shown good stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Telatinib vary with different dosages in animal models .
Metabolic Pathways
Telatinib is involved in various metabolic pathways. It is metabolized by various cytochrome P450 (CYP) isoforms including CYP3A4/3A5, CYP2C8, CYP2C9, and CYP2C19 as well as by uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), with the formation of the N-glucuronides of Telatinib as the major biotransformation pathway in humans .
Transport and Distribution
In vitro studies have shown Telatinib to be a weak substrate of the adenosine triphosphate binding cassette (ABC) B1 transporter .
属性
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXANHHBCGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954809 | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-40-5 | |
| Record name | Telatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Telatinib?
A1: Telatinib is a potent, orally available small molecule that acts as a tyrosine kinase inhibitor. [, , , ] It primarily targets vascular endothelial growth factor receptors (VEGFR)-2 and -3, along with platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit. [, ]
Q2: How does Telatinib's inhibition of these receptors translate into its anti-tumor activity?
A2: VEGFRs, PDGFRβ, and c-Kit are receptor tyrosine kinases often overexpressed or mutated in various tumor cells. [] These kinases play crucial roles in tumor angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. [, ] By inhibiting these kinases, Telatinib disrupts angiogenesis, thus hindering tumor growth and progression. [, ]
Q3: Does Telatinib affect any downstream signaling pathways?
A3: Yes, Telatinib has been shown to affect various downstream signaling pathways. For instance, in pseudomyogenic hemangioendothelioma (PHE) models, Telatinib not only blocks VEGF signaling by inhibiting ERK phosphorylation but also specifically affects PDGFRA, FLT1 (VEGFR1), and FLT4 (VEGFR3) signaling. [] Additionally, it downregulates SERPINE1, thereby interfering with the self-regulation of the SERPINE1-FOSB fusion gene characteristic of PHE. []
Q4: What is the molecular formula and weight of Telatinib?
A4: Telatinib is the mesylate salt of 17-Allylaminogeldanamycin (17-AAG). [] Unfortunately, the provided research excerpts do not mention the specific molecular formula and weight of Telatinib.
Q5: Is there any information available about the spectroscopic data of Telatinib?
A5: The provided research papers do not provide details regarding the spectroscopic data (e.g., NMR, IR, UV-Vis) of Telatinib.
Q6: How is Telatinib absorbed and distributed in the body?
A6: Telatinib is rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) in less than 3 hours. [] It exhibits substantial interpatient variability in its pharmacokinetic profile. [] Further details on its distribution within the body are not elaborated upon in the provided research.
Q7: What is the metabolic fate of Telatinib?
A7: Telatinib is metabolized to BAY 60-8246. The provided research excerpts do not delve into detailed metabolic pathways. []
Q8: Does Telatinib interact with any drug transporters?
A9: Yes, research suggests that Telatinib, like some other tyrosine kinase inhibitors, can act as an antagonist of ATP-binding cassette (ABC) transporters, specifically ABCG2. [] This interaction has been implicated in reversing chemotherapeutic multidrug resistance in vitro and in vivo. []
Q9: Does Telatinib induce or inhibit drug-metabolizing enzymes?
A9: The provided research does not offer information about Telatinib's potential to induce or inhibit drug-metabolizing enzymes.
Q10: Are there any known pharmacodynamic effects of Telatinib?
A11: Yes, Telatinib demonstrates several pharmacodynamic effects. It dose-dependently increases vascular endothelial growth factor (VEGF) levels and decreases plasma soluble VEGFR-2 (sVEGFR-2) levels, with a plateau observed at 900 mg twice daily. [] It also affects tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), showing a decrease in Ktrans and IAUC60. [] Studies have also shown that Telatinib can stabilize circulating endothelial progenitor cell (EPC) levels during treatment. []
Q11: What in vitro models have been used to study Telatinib's activity?
A12: Research utilizes various in vitro models to study Telatinib's effects. One study developed a cell line-based model for PHE by overexpressing truncated FOSB in normal endothelial cells. This model allowed for investigating the functional consequences of the SERPINE1-FOSB fusion and its interaction with Telatinib. []
Q12: What is the impact of Telatinib on tumor growth in in vitro models?
A13: In the 3D model of PHE, Telatinib demonstrated significant effects by decreasing proliferation and tumor growth. It also induced apoptosis in this model. []
Q13: Which animal models have been employed in Telatinib research?
A13: The provided research excerpts do not mention specific animal models used in Telatinib studies.
Q14: What were the key findings of the clinical trials investigating Telatinib?
A15: Several clinical trials (Phase I and II) have investigated Telatinib in various cancer types, including colorectal carcinoma, advanced solid tumors, and gastric cancer. [, , , , , , ] Results indicate that Telatinib, as a single agent or in combination with other chemotherapeutic agents like docetaxel, capecitabine, and cisplatin, demonstrates promising antitumor activity. [, ] While not always leading to tumor shrinkage, Telatinib treatment often resulted in stable disease, indicating its therapeutic potential. [, , , ] Notably, a phase II study (TEL0805) combining Telatinib with capecitabine and cisplatin as first-line treatment for advanced gastric or gastroesophageal junction cancer showed an objective response rate of 67%. []
Q15: What are the common adverse effects associated with Telatinib?
A15: The most frequently reported adverse effects associated with Telatinib across various clinical trials include:
- Hypertension: This is a very common side effect, often requiring management. [, , , , ]
- Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are frequently observed. [, , , , ]
- Fatigue: This is a common side effect reported in several trials. [, , ]
- Voice changes (hoarseness): Observed in combination therapy with bevacizumab. [, ]
- Hand-foot syndrome: Reported in combination therapy with capecitabine and irinotecan. [, ]
Q16: Were there any serious adverse events reported during Telatinib trials?
A16: Yes, although generally well-tolerated, Telatinib treatment was associated with some serious adverse events, including:
- Hypertension with fundus bleeding []
- Abdominal pain []
- Hemorrhage in liver metastases []
- Gastrointestinal perforation [, ]
- Silent myocardial infarction and decreased left ventricular ejection fraction []
Q17: Are there known mechanisms of resistance to Telatinib?
A18: While the provided research does not extensively discuss specific resistance mechanisms to Telatinib, its interaction with the ABCG2 efflux transporter, which plays a role in multidrug resistance, is noteworthy. [] Upregulation or increased activity of ABC transporters like ABCG2 could potentially contribute to decreased intracellular Telatinib accumulation and reduced efficacy. Further research is needed to fully elucidate specific resistance mechanisms to Telatinib.
Q18: Have any biomarkers been identified for predicting Telatinib efficacy?
A19: Yes, research suggests that plasma sVEGFR-2 levels could serve as a potential pharmacodynamic biomarker for Telatinib efficacy. [, , , ] Studies observed that Telatinib treatment leads to a dose-dependent decrease in sVEGFR-2 levels. [, ] Importantly, a phase II study (TEL0805) in gastric cancer patients found a statistically significant trend between the degree of sVEGFR-2 reduction from baseline and clinical trial endpoints, indicating its potential as a predictive biomarker for treatment response. []
Q19: Are there any imaging-based biomarkers for assessing Telatinib response?
A20: DCE-MRI has shown promise as a non-invasive imaging technique to evaluate Telatinib's effects on tumor blood flow. [, ] Studies observed a decrease in Ktrans and IAUC60, parameters reflecting tumor blood flow and permeability, after Telatinib treatment. [] Additionally, morphological changes in computed tomography (CT) scans, such as decreased attenuation and sharper tumor borders, were noted in gastric cancer patients treated with Telatinib, mirroring the changes observed with bevacizumab in colorectal cancer. [] These morphological alterations suggest anti-angiogenic activity and warrant further investigation as potential response biomarkers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















